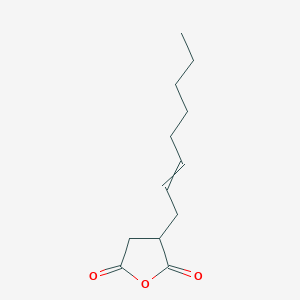

2-Octenylsuccinic Anhydride

説明

BenchChem offers high-quality 2-Octenylsuccinic Anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Octenylsuccinic Anhydride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-oct-2-enyloxolane-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h6-7,10H,2-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGFXVFLWVXTCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC1CC(=O)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041373 | |

| Record name | 2-Octen-1-ylsuccinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42482-06-4 | |

| Record name | 2-Octenylsuccinic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42482-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octen-1-ylsuccinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Amphiphilic Transformation: Mechanism and Methodologies of 2-Octenylsuccinic Anhydride (OSA) Starch Esterification

Executive Summary

The esterification of starch with 2-octenylsuccinic anhydride (OSA) represents a critical chemical modification in biopolymer science, transforming highly hydrophilic starch granules into versatile, amphiphilic materials[1]. By introducing hydrophobic long-chain alkyl groups alongside hydrophilic carboxyl groups, OSA-modified starch achieves superior emulsification, altered pasting temperatures, and increased resistance to enzymatic digestion[1],[2]. This whitepaper provides an in-depth mechanistic analysis of OSA esterification, outlines a self-validating experimental protocol for aqueous synthesis, and synthesizes quantitative metrics essential for researchers and drug development professionals.

Core Chemical Mechanism: Nucleophilic Acyl Substitution

The fundamental mechanism of OSA starch modification is a base-catalyzed nucleophilic acyl substitution[3]. Because native starch is predominantly hydrophilic and OSA is lipophilic, the reaction occurs at the biphasic interface of the starch granule in an aqueous suspension[1].

The reaction pathway is defined by two competing processes:

-

Esterification (Target): Under mild alkaline conditions (pH 8.0–9.0), the hydroxyl groups (-OH) on the starch polymer backbone are deprotonated to form highly nucleophilic alkoxide ions (R-O⁻)[3]. These alkoxide ions attack the electrophilic carbonyl carbon of the cyclic OSA molecule. This attack cleaves the anhydride ring, forming a stable ester linkage and freeing a terminal carboxylate group, which imparts the dual amphiphilic character[4].

-

Hydrolysis (Competing Byproduct): Water molecules in the aqueous slurry act as competing nucleophiles. If the pH is too high or the OSA concentration is locally excessive, water attacks the anhydride ring, hydrolyzing it into 2-octenylsuccinic acid (OS-acid)[3]. This byproduct does not bind to starch and reduces overall reaction efficiency.

Mechanistic pathway of OSA starch esterification vs. competitive hydrolysis.

Experimental Protocol: Aqueous Slurry Synthesis

To achieve a high Degree of Substitution (DS) while minimizing OS-acid formation, the synthesis must be tightly controlled. The following protocol utilizes the industry-standard aqueous slurry method, engineered as a self-validating system[1],[4].

Step-by-Step Methodology & Causality

-

Slurry Preparation: Suspend 100 g of native starch in 300 mL of distilled water to create a ~30-35% (w/w) slurry[3],[4].

-

Causality: This specific concentration ensures optimal dispersion and mixing torque. Too dilute, and the collision frequency between starch and OSA drops; too concentrated, and the slurry becomes too viscous to stir uniformly.

-

-

Thermal & pH Activation: Place the reaction vessel in a water bath at 33–35 °C. Using a pH stat or manual titration, slowly add 3% (w/v) NaOH to stabilize the pH at 8.4–8.5[4].

-

Causality: 35 °C provides sufficient kinetic energy to accelerate the reaction without reaching the gelatinization temperature of the starch[4]. A pH of 8.5 is the critical threshold; it is alkaline enough to generate nucleophilic starch alkoxides but mild enough to prevent rapid alkaline degradation of the polymer or excessive OSA hydrolysis[3].

-

-

OSA Addition: Add 3 g of OSA (3% based on dry starch weight) dropwise into the vortex of the stirring slurry over a strict 2-hour period[3],[4].

-

Causality: OSA is a hydrophobic oil with low water solubility. Dropwise addition prevents the pooling of large OSA droplets. Large droplets have a low surface-area-to-volume ratio, which limits starch penetration and encourages water to hydrolyze the OSA at the droplet interface[3].

-

-

Esterification Maintenance: Continue stirring for an additional 2–4 hours post-addition, maintaining the pH at 8.4–8.5 with NaOH[4].

-

Causality: The reaction is diffusion-limited. This holding time allows the OSA to penetrate the amorphous regions of the semi-crystalline starch granules fully[1].

-

-

Neutralization (Quenching): Adjust the pH to 6.5 using a 3% (v/v) HCl solution[4].

-

Causality: Dropping the pH neutralizes the alkoxide ions, immediately terminating the esterification and preventing any long-term alkaline degradation of the starch backbone during storage.

-

-

Purification & Recovery: Centrifuge the suspension (3500 rpm, 15 mins). Wash the starch pellet twice with distilled water, followed by two washes with 70–95% ethanol[3].

-

Causality: Water washes remove water-soluble salts (e.g., NaCl formed during neutralization). The ethanol wash is critical; unreacted OSA and the OS-acid byproduct are insoluble in water but highly soluble in ethanol. This ensures a high-purity, food/pharma-grade final product[5].

-

-

Drying: Dry the purified starch in a convection oven at 40 °C for 24 hours to yield the final OSA-starch powder.

Step-by-step experimental workflow for aqueous OSA starch synthesis.

Quantitative Metrics: Degree of Substitution and Reaction Efficiency

The success of the esterification is measured by the Degree of Substitution (DS)—the average number of hydroxyl groups substituted per glucose unit—and Reaction Efficiency (RE), which measures the percentage of added OSA that successfully bonded to the starch[6],[4]. The US FDA restricts OSA treatment to a maximum of 3% based on starch weight, which typically correlates to a DS of ≤0.02[4].

The botanical source of the starch and physical pretreatments significantly impact these metrics due to variations in granule size, crystallinity, and endogenous lipid/protein content.

Table 1: Comparative DS and RE Across Starch Sources (3% OSA Addition)

| Starch Botanical Source | Modification Method | Degree of Substitution (DS) | Reaction Efficiency (RE) | Reference |

| Maize (Normal) | Aqueous Slurry | 0.0153 | 65.7% | ACS Sustainable Chem[6] |

| Potato | Aqueous Slurry | 0.0122 | 52.2% | ACS Sustainable Chem[6] |

| Early Indica Rice | Aqueous Slurry | 0.0188 | 81.0% | PMC[4] |

| Corn (Jet Milled) | Aqueous Slurry + Jet Milling | 0.0186 | 80.4% | ResearchGate[7] |

Note: Potato starch generally exhibits lower DS and RE due to the natural presence of phosphate esters, which cause steric hindrance against the incoming OSA molecules[6]. Jet milling physically disrupts the granule surface, increasing the specific surface area and significantly boosting RE[7].

Structural and Functional Impacts

The introduction of the bulky, hydrophobic octenyl group disrupts the inter- and intramolecular hydrogen bonding within the starch granule[1]. This structural denaturation yields several highly valuable functional properties:

-

Emulsification: The amphiphilic nature allows OSA starch to stabilize oil-in-water (O/W) Pickering emulsions, making it a premier fat replacer and encapsulating agent for lipophilic drugs[1].

-

Digestibility Modulation: Esterification increases the fraction of Slowly Digestible Starch (SDS) and Resistant Starch (RS). The bulky ester groups sterically hinder amylase enzymes from accessing the glycosidic bonds, which is highly beneficial for low-glycemic index food formulations[2].

-

Rheological Shifts: OSA starches exhibit reduced gelatinization temperatures, higher swelling power, and increased paste clarity compared to their native counterparts[1].

References

- Synthesis and characterization of octenyl succinic anhydride modified starches for food applications.

- 2-Octenylsuccinic Anhydride | 81949-84-0 Source: Benchchem URL

- Novel Green Synthesis of Octenyl Succinic Anhydride Esters of Granular Starch Source: ACS Sustainable Chemistry & Engineering URL

- Impact of Esterification with Octenyl Succinic Anhydride on the Structural Characteristics and Glucose Response in Mice of Wheat Starch Source: MDPI URL

- Source: PMC (National Institutes of Health)

- Particle size parameters, degree of substitution, and reaction efficiency of J-starch and J-OSA-starch Source: ResearchGate URL

- Robust, Flexible, and High-Barrier Films from Bacterial Cellulose Modified by Long-Chain Alkenyl Succinic Anhydrides Source: ACS Publications URL

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 2-Octenylsuccinic Anhydride | 81949-84-0 | Benchchem [benchchem.com]

- 4. Synthesis and paste properties of octenyl succinic anhydride modified early Indica rice starch - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

physicochemical properties of 2-octenylsuccinic anhydride modified starch

An In-depth Technical Guide to the Physicochemical Properties of 2-Octenylsuccinic Anhydride (OSA) Modified Starch

Authored by: Gemini, Senior Application Scientist

Introduction: Bridging Polysaccharide Functionality with Amphiphilic Performance

Native starches, while being abundant, biocompatible, and biodegradable, exhibit limited functionality in many advanced applications due to their hydrophilic nature and poor processability. Chemical modification offers a powerful route to unlock new properties, and among the most commercially successful and scientifically intriguing modifications is the esterification of starch with 2-octenylsuccinic anhydride (OSA). This process introduces a short, hydrophobic octenyl chain onto the hydrophilic glucan backbone, transforming the polysaccharide into a potent amphiphilic macromolecule.

The resulting OSA-modified starch, also known as E1450 in the food industry, has garnered significant attention in the pharmaceutical and drug development sectors. Its unique ability to stabilize oil-in-water emulsions, encapsulate lipophilic active pharmaceutical ingredients (APIs), and modify rheological behavior makes it a versatile excipient for a range of dosage forms. This guide provides a detailed exploration of the core physicochemical properties of OSA-modified starch, offering researchers and formulation scientists the foundational knowledge required to harness its full potential. We will delve into the causality behind its functional attributes, provide validated experimental protocols for its characterization, and discuss its application in modern drug delivery systems.

Synthesis and Structural Characterization

The functional heart of OSA-modified starch lies in its chemical structure. The esterification reaction is typically conducted in an aqueous slurry, a process that preserves the granular nature of the starch while enabling efficient modification.

The Esterification Reaction

The synthesis involves the reaction of starch with 2-octenylsuccinic anhydride under alkaline conditions (pH 8.0-8.5). The hydroxyl groups on the glucose units of the starch act as nucleophiles, attacking the carbonyl group of the anhydride. This results in the formation of an ester linkage, covalently attaching the hydrophobic octenylsuccinate group to the starch backbone. The reaction is carefully controlled to achieve a specific Degree of Substitution (DS) , which is the average number of hydroxyl groups substituted per anhydroglucose unit. For food and pharmaceutical applications, the DS is typically low, not exceeding 0.02, which corresponds to a maximum of 3% octenylsuccinyl groups by weight.

Caption: Workflow for the synthesis of OSA-modified starch.

Determining the Degree of Substitution (DS)

The DS is the single most critical parameter defining the functionality of OSA-starch. It dictates the balance between hydrophilic and hydrophobic character and, consequently, its emulsifying capacity, rheology, and interaction with APIs. The standard method for its determination is a titrimetric procedure.

Experimental Protocol: Titrimetric Determination of DS

-

Sample Preparation: Accurately weigh approximately 5.0 g of dried OSA-modified starch into a 250 mL Erlenmeyer flask.

-

Dispersion: Add 25 mL of 2.5 M HCl in isopropanol. Stir for 30 minutes to suspend the starch and protonate any free carboxyl groups.

-

Washing: Filter the suspension using a Büchner funnel. Wash the starch cake with 150 mL of 95% ethanol to remove any unreacted OSA and excess acid.

-

Drying: Transfer the washed starch to an oven and dry to a constant weight at 105°C.

-

Gelatinization & Titration:

-

Accurately weigh 1.0 g of the dried, acid-washed OSA-starch into a 250 mL flask.

-

Add 50 mL of deionized water and a few drops of phenolphthalein indicator.

-

Heat the suspension in a boiling water bath with constant stirring for 20 minutes to fully gelatinize the starch.

-

While hot, titrate the sample with standardized 0.1 M NaOH until a permanent pink endpoint is reached.

-

-

Calculation: The percentage of octenylsuccinyl groups and the DS are calculated as follows:

% Octenylsuccinyl = (Volume of NaOH (mL) × Molarity of NaOH × 210.22 g/mol ) / (Sample Weight (g) × 1000) × 100

DS = (162 × % Octenylsuccinyl) / (21022 - (209 × % Octenylsuccinyl))

Where 162 g/mol is the molecular weight of an anhydroglucose unit and 210.22 g/mol is the molecular weight of the octenylsuccinate group.

Core Physicochemical Properties

The introduction of the octenyl group dramatically alters the starch's behavior in aqueous systems, giving rise to its key functional properties.

Emulsifying and Interfacial Properties

This is the hallmark property of OSA-modified starch. Native starch is ineffective at stabilizing emulsions. Upon modification, the OSA-starch molecule can adsorb to the oil-water interface. The hydrophobic octenyl group anchors into the oil droplet, while the hydrophilic starch backbone remains in the continuous aqueous phase. This creates a steric barrier that prevents droplet coalescence, leading to the formation of highly stable emulsions.

The effectiveness of emulsification is directly proportional to the DS; a higher DS generally leads to a greater reduction in interfacial tension and the formation of smaller, more stable emulsion droplets. The bulky nature of the starch polymer provides robust long-term stability against Ostwald ripening and coalescence.

Caption: Mechanism of emulsion stabilization by OSA-starch.

Rheological Behavior

OSA-modified starches typically exhibit lower viscosity compared to their native counterparts when gelatinized. The introduction of the bulky octenylsuccinate groups disrupts the internal crystalline structure of the starch granule and hinders the re-association (retrogradation) of amylose and amylopectin chains upon cooling. This results in softer gels and more stable viscosity profiles over time.

This property is highly advantageous in liquid formulations, preventing excessive thickening or gelation upon storage, which is a common issue with unmodified starches. The shear-thinning behavior of OSA-starch solutions is also beneficial for processing and administration.

Thermal Properties

Differential Scanning Calorimetry (DSC) is often used to study the thermal properties of OSA-starches. The modification typically leads to a decrease in the gelatinization temperature and enthalpy. This is because the ester groups disrupt the hydrogen bonding within the starch granules, allowing water to penetrate more easily and at a lower temperature, thus facilitating swelling and gelatinization. This enhanced processability at lower temperatures can be beneficial for protecting thermally sensitive APIs during formulation.

| Property | Native Starch | OSA-Modified Starch (Low DS) | Causality of Change |

| Gelatinization Temp. (Tg) | Higher | Lower | Octenyl groups disrupt granule crystallinity, allowing easier water penetration. |

| Peak Viscosity | High | Lower | Steric hindrance from substituent groups reduces chain-chain interactions. |

| Retrogradation | High | Low | Bulky octenyl groups prevent the re-association of starch chains. |

| Emulsion Stability | Very Low | High | Amphiphilic nature allows adsorption at the oil-water interface. |

Digestibility and Biocompatibility

The low degree of substitution typically used in pharmaceutical applications does not significantly alter the digestibility of the starch. The ester bond can be hydrolyzed by esterases in the gastrointestinal tract, and the starch backbone is digested by amylases. OSA-modified starch is generally recognized as safe (GRAS) and has a long history of use in food products, indicating a high degree of biocompatibility. However, the introduction of the octenyl groups can slightly slow the rate of enzymatic digestion compared to native starch, a property that can be exploited for modulated or sustained-release applications.

Applications in Drug Development

The unique combination of emulsification, encapsulation efficiency, and biocompatibility makes OSA-modified starch a valuable excipient in pharmaceutical formulations.

-

Encapsulation of Lipophilic APIs: It is widely used to encapsulate oils, flavors, and lipophilic vitamins and drugs. The process typically involves creating a fine oil-in-water emulsion of the API with OSA-starch and then spray-drying the emulsion. The OSA-starch forms a protective matrix around the oil droplets, converting the liquid API into a stable, water-dispersible powder.

-

Bioavailability Enhancement: By formulating poorly water-soluble drugs into a stable amorphous dispersion or an emulsion, OSA-starch can significantly improve their dissolution rate and oral bioavailability.

-

Controlled Release: The slightly reduced digestibility can be used to design oral dosage forms with a modulated release profile, particularly for drugs targeting the lower gastrointestinal tract.

-

Stabilizer in Suspensions and Emulsions: It serves as a primary stabilizer in oral liquid suspensions and intravenous lipid emulsions, preventing phase separation and ensuring dose uniformity.

Caption: Workflow for API encapsulation using OSA-starch.

Conclusion

2-Octenylsuccinic anhydride modified starch stands out as a highly functional polysaccharide-based excipient. Through a simple and scalable esterification reaction, native starch is transformed into a powerful amphiphilic stabilizer. Its ability to form and stabilize emulsions, coupled with its excellent biocompatibility, low retrogradation tendency, and favorable rheological profile, makes it an invaluable tool for formulation scientists. From enhancing the bioavailability of poorly soluble drugs to creating stable liquid dosage forms and encapsulating sensitive APIs, OSA-modified starch offers a versatile and reliable solution to many challenges in modern drug development. A thorough understanding of its core physicochemical properties, particularly the role of the degree of substitution, is paramount to leveraging its full potential in designing next-generation pharmaceutical products.

References

-

Title: A review of the synthesis and properties of octenyl succinic anhydride-modified starches Source: ScienceDirect URL: [Link]

-

Title: Octenyl Succinic Anhydride-Modified Starch: A Review Source: MDPI URL: [Link]

-

Title: Octenyl succinic anhydride modified starches: A review of their properties and applications Source: Wiley Online Library URL: [Link]

-

Title: A review on octenyl succinic anhydride (OSA) modified starches: Physical and chemical properties and applications in foods Source: ScienceDirect URL: [Link]

-

Title: Physicochemical properties of octenyl succinic anhydride-modified potato starch with different degrees of substitution Source: ScienceDirect URL: [Link]

The Pivotal Role of 2-Octenylsuccinic Anhydride in the Synthesis of Advanced Amphiphilic Polymers for Drug Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging the Hydrophilic-Hydrophobic Divide in Pharmaceutics

In the landscape of advanced drug delivery, the development of carrier systems that can effectively solubilize, protect, and deliver poorly water-soluble therapeutic agents remains a paramount challenge. Amphiphilic polymers, macromolecules possessing both hydrophilic (water-loving) and hydrophobic (water-fearing) segments, have emerged as a cornerstone technology in this field.[1][2] Their unique ability to self-assemble in aqueous environments into core-shell nanostructures, such as micelles and nanoparticles, provides a versatile platform for encapsulating hydrophobic drugs, thereby enhancing their bioavailability and enabling targeted delivery.[3][4]

While numerous synthetic routes exist for creating these specialized polymers, the chemical modification of natural biopolymers offers a compelling pathway, leveraging their inherent biocompatibility, biodegradability, and low toxicity.[5][6] Among the chemical modifiers, 2-octenylsuccinic anhydride (OSA) has distinguished itself as a highly effective and versatile agent.[7] OSA is a cyclic dicarboxylic acid anhydride that introduces a short, hydrophobic octenyl chain onto a hydrophilic polymer backbone through a straightforward esterification reaction.[8][9] This guide provides a comprehensive technical overview of the synthesis, characterization, and application of OSA-modified amphiphilic polymers, with a focus on their pivotal role in modern drug development.

The Chemistry of Modification: The OSA-Polymer Reaction

The efficacy of OSA as a modifying agent is rooted in its distinct molecular architecture. It consists of a hydrophilic succinic anhydride ring, which is highly reactive, and an eight-carbon hydrophobic octenyl group.[10] This structure allows for the covalent attachment of the hydrophobic moiety onto polymers rich in nucleophilic groups, most commonly hydroxyl (-OH) groups found in polysaccharides like starch, cellulose, and chitosan, or amine (-NH2) groups in proteins like gelatin.[5][11]

The Core Mechanism: Esterification

The primary reaction is an esterification that occurs under mild alkaline conditions (typically pH 8-9).[9][12] The process can be mechanistically understood as follows:

-

Activation of the Polymer: In an aqueous alkaline solution, the hydroxyl groups on the polymer backbone are partially deprotonated, forming more nucleophilic alkoxide ions.[13]

-

Nucleophilic Attack: The activated alkoxide ion attacks one of the carbonyl carbons of the OSA's anhydride ring.

-

Ring Opening: This attack leads to the opening of the five-membered anhydride ring, forming a stable ester bond that covalently links the OSA molecule to the polymer.[12][13]

-

Carboxylate Formation: The second carbonyl group of the opened ring forms a carboxylic acid, which is immediately neutralized in the alkaline medium to a carboxylate salt. This newly introduced carboxyl group enhances the hydrophilic nature of the polymer backbone.[13]

The result is a transformed polymer chain decorated with pendant groups that feature a hydrophobic alkyl tail and a hydrophilic carboxylate head, the very definition of an amphiphile.

Caption: Reaction of a polymer hydroxyl group with OSA.

Synthesis of OSA-Modified Polymers: A Practical Guide

The synthesis of OSA-modified polymers is typically performed in an aqueous slurry, which is advantageous for its simplicity and the use of a green solvent (water).[14] The success of the modification hinges on the careful control of several key reaction parameters.

Experimental Workflow: A Step-by-Step Approach

The general workflow for synthesizing an OSA-modified polysaccharide, such as starch, is a robust and scalable process.

Caption: General experimental workflow for OSA modification.

Detailed Laboratory Protocol: Synthesis of OSA-Modified Starch

This protocol provides a self-validating system for producing OSA-starch with a predictable degree of substitution.

Materials:

-

Native Starch (e.g., waxy maize, taro, rice)

-

2-Octenylsuccinic Anhydride (OSA)

-

Sodium Hydroxide (NaOH), 3% (w/v) solution

-

Hydrochloric Acid (HCl), 3% (v/v) solution

-

Deionized Water

-

70% Ethanol

Procedure:

-

Slurry Preparation: Prepare a 35% (w/w) starch slurry by suspending 35 g of dry native starch in 65 mL of deionized water in a reaction vessel equipped with a mechanical stirrer and a pH probe.[9]

-

pH Adjustment: While stirring continuously, slowly add the 3% NaOH solution to raise the pH of the slurry to 8.5.[15]

-

Initiation of Reaction: Begin the slow, dropwise addition of 3% OSA (1.05 g, based on starch weight) to the slurry over a period of 2 hours.[14]

-

Reaction Maintenance: Maintain the reaction at 35°C. The reaction of OSA with starch will produce carboxylic acid, causing the pH to drop. Continuously monitor the pH and add 3% NaOH as needed to maintain it at 8.5.[12][15] The total reaction time after the start of OSA addition should be 4-5 hours.[9][14]

-

Termination: After the reaction period, terminate the process by adjusting the pH of the slurry down to 6.5 with the 3% HCl solution.[14]

-

Purification:

-

Transfer the slurry to centrifuge tubes and centrifuge at 4000-5000g for 10 minutes.

-

Discard the supernatant.

-

Resuspend the pellet in deionized water and centrifuge again. Repeat this washing step twice.[14]

-

Resuspend the pellet in 70% aqueous alcohol and centrifuge. Repeat this step twice to remove any unreacted OSA.[14]

-

-

Drying: Spread the final purified pellet in a thin layer on a tray and dry in an oven at 40°C for 24 hours.

-

Final Product: The final product is a fine, white, OSA-modified starch powder.

| Parameter | Typical Range | Rationale & Causality |

| Reaction Temperature | 30 - 40°C | Balances reaction rate with minimizing starch gelatinization. Higher temperatures can cause premature swelling of starch granules, hindering uniform modification.[9] |

| Reaction pH | 8.0 - 9.0 | Essential for deprotonating starch hydroxyl groups to facilitate nucleophilic attack. pH below 8 significantly slows the reaction; pH above 9.5 increases the rate of OSA hydrolysis, a competing side reaction.[13][14] |

| Starch Concentration | 30 - 40% (w/w) | A higher concentration increases reaction efficiency. However, concentrations above 40% can lead to a slurry that is too viscous for effective mixing and uniform OSA distribution.[14] |

| OSA Addition Amount | 1 - 5% (w/w) | Directly influences the Degree of Substitution (DS). For most food and pharmaceutical applications, a 3% addition is common, yielding a DS of approximately 0.02, which is compliant with FDA regulations.[14][16] |

Characterization of OSA-Modified Polymers

Confirming the successful synthesis and understanding the new properties of the amphiphilic polymer requires a suite of analytical techniques.

Degree of Substitution (DS)

The DS is the average number of hydroxyl groups substituted with OSA molecules per monomer unit (e.g., per anhydroglucose unit in starch). It is the most critical parameter defining the polymer's amphiphilicity. A common method is acid-base titration.[16]

Structural Confirmation (FTIR Spectroscopy)

Fourier-Transform Infrared (FTIR) spectroscopy is used to confirm the covalent attachment of OSA. The key indicator is the appearance of two new absorption bands in the spectrum of the modified polymer that are absent in the native polymer:

-

~1725-1740 cm⁻¹: A strong peak corresponding to the C=O stretching vibration of the newly formed ester bond.[17][18]

-

~1570 cm⁻¹: A peak from the C=O stretching of the carboxylate group (COO⁻).[17][18]

Physicochemical Property Analysis

OSA modification profoundly alters the polymer's interaction with its environment.

| Property | Change after OSA Modification | Scientific Rationale |

| Crystallinity | Decreased | The introduction of bulky OSA groups on the polymer chains disrupts the ordered, packed structure of the native polymer, leading to a more amorphous state as seen in XRD analysis.[19][20] |

| Water Solubility | Increased | The disruption of the crystalline structure and the introduction of charged carboxylate groups enhance the polymer's ability to hydrate and dissolve in water.[20][21] |

| Gelatinization Temp. | Decreased | The esterified OSA groups weaken the internal hydrogen bonds within the polymer granules, requiring less thermal energy to swell and gelatinize.[20][22] |

| Emulsifying Activity | Significantly Increased | This is the hallmark of the modification. The amphiphilic nature allows the polymer to adsorb at oil-water interfaces, reducing interfacial tension and stabilizing emulsions.[5][20] |

| Thermal Stability | Decreased | The weakening of internal hydrogen bonding within the polymer matrix results in a lower decomposition temperature.[8][18] |

Applications in Drug Development: From Synthesis to System

The true value of OSA-modified polymers lies in their ability to form sophisticated drug delivery systems. Their amphiphilic nature drives them to self-assemble in aqueous media into nanoparticles or micelles.[8][13]

Caption: Self-assembly of OSA-polymers into a drug-loaded micelle.

Key Applications:

-

Encapsulation of Hydrophobic Drugs: The hydrophobic core of the self-assembled nanoparticles serves as a reservoir for poorly soluble drugs like indomethacin, curcumin, and testosterone.[19][23][24] This encapsulation enhances drug solubility and protects it from premature degradation.

-

Controlled Release: OSA-modified starch nanoparticles have been shown to provide a sustained release profile for encapsulated drugs.[19] The initial release is often faster due to the high surface area, followed by a slower, diffusion-controlled release from the nanoparticle matrix.[19]

-

Stabilization of Emulsions: These polymers are highly effective stabilizers for oil-in-water (o/w) emulsions, including advanced formulations like Pickering emulsions.[20][21] They form a robust physical barrier at the oil-water interface, preventing droplet coalescence and enhancing the stability of liquid formulations.[25] This is crucial for oral and topical drug delivery systems.[10][22]

Conclusion and Future Outlook

2-Octenylsuccinic anhydride is more than a simple chemical modifier; it is a key enabler of advanced functional biomaterials. Through a well-understood and highly controllable esterification reaction, OSA transforms hydrophilic biopolymers into powerful amphiphilic systems. This transformation unlocks the potential to create sophisticated nanocarriers that directly address the challenges of delivering hydrophobic drugs. For researchers and developers in the pharmaceutical industry, OSA-modified polymers represent a scalable, biocompatible, and effective tool for formulating the next generation of drug delivery vehicles, promising enhanced therapeutic efficacy and improved patient outcomes. Future research will likely focus on fine-tuning the degree of substitution and combining OSA modification with other techniques to create multi-functional, stimuli-responsive delivery systems with even greater precision and control.

References

- Characterization and Drug Delivery Properties of OSA Starch-Based Nanoparticles Prepared in [C3OHmim]Ac-in-Oil Microemulsions System. (2017). ACS Publications.

- What Is Octenyl Succinic Anhydride Used For?. (2024). Ruqinba Chemical.

- Physicochemical Properties of Octenyl Succinic Esters of Cereal, Tuber and Root Starches. Wiley Online Library.

- Modification of polysaccharides with octenyl succinic anhydride (OSA): Reaction, effect on their functional properties and applications. (2025). PubMed.

- Modified Preparation and Application of Starch Octenyl Succinate. Clausius Scientific Press.

- Structural, Physicochemical and Thermal Properties of OSA-modified Waxy Maize Starch. FKIT.

- Synthesis and characterization of octenyl succinic anhydride modified starches for food applications. A review of recent literature. ResearchGate.

- Recent advances of octenyl succinic anhydride modified polysaccharides as wall materials for nano‐encapsulation of hydrophobic bioactive compounds. ResearchGate.

- Recent advances of octenyl succinic anhydride modified polysaccharides as wall materials for nano-encapsulation of hydrophobic bioactive compounds. (2022). PubMed.

- Preparation and physicochemical properties of OSA modified Cyperus esculentus starch nanoparticles. DOI.

- Schemes of chemical modification of polysaccharides with octenyl succinic anhydride (OSA). ResearchGate.

- Rheology, dynamic light scattering and physicochemical characterization of octenyl succinic anhydride (OSA) modified starch in aqueous solution. (2018). PMC.

- Synthesis of Starch Nanoparticles and Their Applications for Bioactive Compound Encapsulation. (2021). MDPI.

- Characterization and Drug Delivery Properties of OSA Starch-Based Nanoparticles Prepared in [C3OHmim]Ac-in-Oil Microemulsions System. ACS Sustainable Chemistry & Engineering.

- Physicochemical and emulsifying properties of pre-treated octenyl succinic anhydride (OSA) sago starch in simple emulsion system. (2020). Food Research.

- Modification of polysaccharides with octenyl succinic anhydride (OSA): Reaction, effect on their functional properties and applications. (2026). ResearchGate.

- Synthesis and self-assembly of octenyl succinic anhydride modified short glucan chains based amphiphilic biopolymer: Micelles, ultrasmall micelles, vesicles, and lutein encapsulation/release. ResearchGate.

- Preparation and Characterization of Octenyl Succinic Anhydride Modified Taro Starch Nanoparticles. (2016). PMC.

- Preparation and characterization of the octenyl succinic anhydride (OSA) modified sphingan WL gum as novel biopolymeric surfactants. (2025). PubMed.

- The Preparation, Properties, and Characterization of Octenyl Succinic Anhydride-Modified Turmeric Starches and Their Emulsification for Pickering Emulsions. (2025). MDPI.

- Nature-Derived Amphiphilic Polymers Crosslinked by Calcium Ions for Microencapsulation Applications. (2021). ACS Publications.

- Novel Green Synthesis of Octenyl Succinic Anhydride Esters of Granular Starch. (2020). ACS Publications.

- Synthesis approaches of amphiphilic copolymers for spherical micelle preparation: application in drug delivery. Journal of Materials Chemistry B (RSC Publishing).

- Synthesis and paste properties of octenyl succinic anhydride modified early Indica rice starch. (2007). PMC.

- Production and application of octenyl succinic-modified starch as fat replacer: a review of established and recent research. (2020). Preprints.org.

- N-OCTENYL SUCCINIC ANHYDRIDE - USES AND APPLICATIONS. [Source not provided].

- Amphiphilic copolymers in biomedical applications: Synthesis routes and property control. (2021). [Source not provided].

- New directions in the design of amphiphilic polymer carriers for anticancer drugs. [Source not provided].

- Functionalities of Gelatin Modified with 2-Octenyl Succinic Anhydride and Gallic Acid. (2022). PMC.

- A Review on Comb Shaped Amphiphilic Polymers for hydrophobic drug solubilisation. [Source not provided].

- Preparation and Characterization of Octenyl Succinic Anhydride Modified Taro Starch Nanoparticles. (2016). PLOS One.

- recent-developments-in-amphiphilic-polymers--a-review.pdf. TSI Journals.

- Trials and adventures of the synthesis and evaluation of amphiphilic graft copolymers with dynamic topology. (2022). NSF PAR.

Sources

- 1. Amphiphilic copolymers in biomedical applications: Synthesis routes and property control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New directions in the design of amphiphilic polymer carriers for anticancer drugs [publichealthtoxicology.com]

- 3. Synthesis approaches of amphiphilic copolymers for spherical micelle preparation: application in drug delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 4. uhra.herts.ac.uk [uhra.herts.ac.uk]

- 5. Modification of polysaccharides with octenyl succinic anhydride (OSA): Reaction, effect on their functional properties and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Preparation and Characterization of Octenyl Succinic Anhydride Modified Taro Starch Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. What Is Octenyl Succinic Anhydride Used For? - Ruqinba Chemical [rqbchemical.com]

- 11. Functionalities of Gelatin Modified with 2-Octenyl Succinic Anhydride and Gallic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. clausiuspress.com [clausiuspress.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and paste properties of octenyl succinic anhydride modified early Indica rice starch - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Rheology, dynamic light scattering and physicochemical characterization of octenyl succinic anhydride (OSA) modified starch in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. silverstripe.fkit.hr [silverstripe.fkit.hr]

- 18. Preparation and Characterization of Octenyl Succinic Anhydride Modified Taro Starch Nanoparticles | PLOS One [journals.plos.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Redirecting [linkinghub.elsevier.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. myfoodresearch.com [myfoodresearch.com]

The Physicochemical Dynamics of 2-Octenylsuccinic Anhydride: Solubility, Hydrolysis Kinetics, and Bioconjugation Workflows

Executive Summary

2-Octenylsuccinic anhydride (OSA) is a critical modifying agent used extensively in the pharmaceutical and food industries to impart amphiphilic properties to biopolymers, most notably starch 1. However, the successful synthesis of OSA-modified polymers requires navigating a complex thermodynamic and kinetic landscape. This whitepaper provides an authoritative, in-depth analysis of OSA's solubility constraints and hydrolysis kinetics. By establishing the causality behind reaction parameters, we equip researchers with the mechanistic understanding and self-validating protocols necessary to optimize esterification yields while mitigating the competing hydrolysis pathway 2.

Physicochemical Profiling: Solubility and Partitioning

The utility of OSA stems from its dual-domain structure: a reactive cyclic anhydride headgroup and a lipophilic octenyl tail [[3]](). This structure dictates its physical behavior and limitations in aqueous media.

Table 1: Key Physicochemical Properties of 2-Octenylsuccinic Anhydride

| Property | Value | Causality / Experimental Implication |

| Molecular Weight | 210.27 g/mol 4 | Dictates stoichiometric calculations for targeted degrees of substitution (DS). |

| Aqueous Solubility | 0.02 g/L at 20°C 4 | Extremely low solubility necessitates vigorous mechanical emulsification to prevent phase separation. |

| Partition Coefficient (LogP) | 4.68 at 22°C 4 | Highly lipophilic; OSA will preferentially partition into hydrophobic domains of target polymers. |

| Melting Point | 8-12 °C [[1]]() | Liquid at standard room temperature, facilitating direct volumetric addition via precision syringes. |

| Density | ~1.00 g/mL at 25°C 5 | Near-isopycnic with water, which aids in stabilizing temporary emulsions during aqueous reactions. |

Causality in Reaction Design: The profound hydrophobicity of OSA (LogP 4.68) means that in aqueous bioconjugation, the system is inherently biphasic 4. If OSA is not adequately dispersed, it forms macroscopic droplets. Hydrolysis will occur at the droplet interface, while the interior remains unreacted, leading to batch-to-batch inconsistency. Therefore, high-shear mixing is not merely a procedural step; it is a thermodynamic necessity to maximize the interfacial surface area, thereby driving the mass transfer required for efficient polymer esterification.

Mechanistic Framework: Hydrolysis Kinetics

When introduced into an aqueous environment, OSA undergoes a nucleophilic acyl substitution reaction. The anhydride ring is attacked by a water molecule or hydroxide ion, opening to form 2-octenylsuccinic acid (OS-acid) 2. This hydrolysis is the primary competing side-reaction during polymer modification 3.

pH-Dependent Kinetic Profiles:

-

Acidic Regime (pH < 4): The reaction exhibits acid catalysis. Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, accelerating water attack 2.

-

Neutral Regime (pH 4–7): The rate is relatively constant and slow, dominated by the uncatalyzed nucleophilic attack of neutral water molecules 2.

-

Alkaline Regime (pH > 7): The reaction rate increases exponentially due to potent base catalysis. Hydroxide ions (OH⁻) are vastly superior nucleophiles compared to water, leading to rapid ring-opening 2.

Causality in Bioconjugation: To modify polysaccharides like starch, the pH must be elevated (typically 8.0–9.0) to deprotonate the polymer's hydroxyl groups, transforming them into strong alkoxide nucleophiles 2. However, this creates a kinetic race between the desired esterification and the parasitic hydrolysis. If the pH exceeds 9.5, the abundance of OH⁻ ions causes hydrolysis to outcompete esterification, plummeting the reaction efficiency 2.

Competing kinetic pathways: Base-catalyzed OSA hydrolysis versus desired polymer esterification.

Experimental Methodologies: Self-Validating Protocols

To accurately quantify the stability of OSA, rigorous analytical protocols are required. The following methodologies are designed as self-validating systems, incorporating internal checks to ensure data integrity.

Protocol A: Real-Time FT-IR Monitoring of Hydrolysis

Objective: Continuous, non-destructive tracking of anhydride ring-opening 6. Causality & Self-Validation: Standard aqueous IR spectroscopy is plagued by the massive O-H bending mode of H₂O (~1640 cm⁻¹), which obscures the critical C=O stretching frequencies of OSA. By replacing H₂O with Deuterium Oxide (D₂O), the solvent bending mode shifts to ~1200 cm⁻¹, opening a clear spectral window. The self-validating check is the observation of an isosbestic point between the disappearing anhydride peaks and the appearing acid peaks, confirming that hydrolysis is the only reaction occurring.

-

Solvent Preparation: Equilibrate D₂O in a thermostatted reaction vessel at 25°C.

-

Baseline Acquisition: Record the background spectrum of the pure D₂O solvent.

-

Initiation: Inject OSA directly into the D₂O under high-shear stirring.

-

Data Acquisition: Collect spectra every 30 seconds. Monitor the decay of the asymmetric and symmetric anhydride C=O stretches (~1860 cm⁻¹ and ~1780 cm⁻¹) and the concomitant growth of the carboxylic acid C=O stretch (~1710 cm⁻¹).

-

Kinetic Extraction: Integrate the peak areas over time and fit to a first-order exponential decay model.

Protocol B: HPLC-UV Determination of Pseudo-First-Order Rate Constants

Objective: Precise quantification of hydrolysis rates across specific pH profiles 2. Causality & Self-Validation: To prevent injection volume errors from skewing kinetic data, an internal standard (e.g., methyl benzoate) is utilized. Furthermore, the quenching step uses ice-cold acetonitrile. This achieves three simultaneous goals: (1) it rapidly drops the temperature, kinetically freezing the reaction; (2) it acts as an organic diluent, drastically reducing the thermodynamic activity of water; and (3) it precipitates buffer salts that might otherwise clog the HPLC column, ensuring baseline stability.

-

Buffer Preparation: Prepare aqueous buffers (e.g., phosphate or acetate) at the target pH. Spike with 0.1 mg/mL methyl benzoate (Internal Standard).

-

Initiation: Inject a concentrated stock of OSA (dissolved in anhydrous acetonitrile) into the aqueous buffer to achieve a final concentration of 1 mM. Start the timer.

-

Time-Course Quenching: At predetermined intervals (e.g., 1, 3, 5, 10, 20 mins), withdraw a 100 µL aliquot and immediately inject it into 900 µL of ice-cold acetonitrile. Vortex rapidly.

-

Centrifugation: Spin the quenched samples at 10,000 x g for 2 minutes to pellet any precipitated buffer salts.

-

HPLC Analysis: Inject the supernatant onto a C18 reversed-phase column. Elute using a gradient of water/acetonitrile (both containing 0.1% TFA to keep the resulting OS-acid protonated for sharp peak shape). Detect at 210 nm.

-

Data Processing: Plot ln([OSA]t/[OSA]0) versus time. The negative slope yields the pseudo-first-order rate constant ( kobs ).

Self-validating experimental workflow for quantifying OSA hydrolysis kinetics via HPLC.

Implications for Drug Development and Delivery

Understanding the hydrolysis kinetics of OSA is not merely an academic exercise; it is the foundation of rational biomaterial design. In drug delivery, OSA-modified polymers are utilized to encapsulate poorly soluble active pharmaceutical ingredients (APIs) 1. The degree of substitution directly dictates the critical micelle concentration (CMC) and the drug-loading capacity of the resulting nanoparticles. By strictly controlling the pH and utilizing the kinetic data derived from the protocols above, developers can minimize the formation of inactive OS-acid, ensuring high-yield, reproducible synthesis of amphiphilic carriers 2. Furthermore, the pH-sensitive nature of the anhydride bond makes OSA derivatives highly valuable as smart linkers for targeted drug release in slightly acidic tumor microenvironments 3.

References

3.[3] Title: Cyclic Anhydrides as Powerful Tools for Bioconjugation and Smart Delivery Source: acs.org URL:[Link]

6.[1] Title: Cas 26680-54-6,OCTENYLSUCCINIC ANHYDRIDE - LookChem Source: lookchem.com URL:[Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 2-Octenylsuccinic Anhydride | 81949-84-0 | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 2-Octen-1-ylsuccinic anhydride, mixture of cis and trans | 42482-06-4 [chemicalbook.com]

- 6. Octenyl succinic anhydride | 26680-54-6 | Benchchem [benchchem.com]

Thermal Properties of 2-Octenylsuccinic Anhydride (OSA) Modified Polysaccharides: A Technical Guide for Drug Delivery and Formulation

Prepared by: Senior Application Scientist Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

The chemical modification of natural polysaccharides (such as starch, cellulose, and pullulan) is a foundational strategy in advanced materials science and pharmaceutical formulation. Esterification with 2-octenylsuccinic anhydride (OSA) is one of the most effective methods for transforming naturally hydrophilic biopolymers into highly functional amphiphilic materials[],[2]. By grafting a hydrophobic octenyl chain and a hydrophilic carboxyl group onto the polymer backbone, OSA modification fundamentally alters the polymer's intra- and inter-molecular interactions[3],[4].

For drug development professionals, understanding the thermal properties of these modified polymers—specifically their gelatinization behavior, glass transition, and thermal degradation profiles—is critical. These properties dictate the polymer's viability as a wall material for nano-encapsulation, its stability during high-temperature processing (e.g., spray drying, hot-melt extrusion), and its release kinetics in vivo[5],[6].

Mechanistic Foundations of Thermal Alteration

To predict the thermal behavior of an OSA-modified polysaccharide, one must first understand the structural causality introduced by the modification.

The Chemical and Structural Shift

Native polysaccharides, particularly starches and bacterial cellulose, derive their high thermal stability and high gelatinization temperatures from a dense, highly ordered network of intermolecular and intramolecular hydrogen bonds within their crystalline regions[3],[7].

When OSA reacts with the hydroxyl groups of the polysaccharide (typically in a mild alkaline aqueous environment at pH 8.0–8.5), it introduces a bulky 8-carbon aliphatic chain[8],[2]. This modification triggers a cascade of structural changes:

-

Steric Hindrance: The bulky octenyl groups physically push adjacent polymer chains apart, preventing them from aligning into tightly packed crystalline lamellae[3].

-

Hydrogen Bond Disruption: The substitution of hydroxyl groups with ester-linked octenyl succinate reduces the total number of available sites for hydrogen bonding[8].

-

Amorphization: The combination of steric hindrance and reduced hydrogen bonding increases the amorphous fraction of the polymer, making the matrix more accessible to water and heat[9].

Fig 1: Mechanism of OSA esterification and subsequent self-assembly for drug encapsulation.

Key Thermal Properties & Quantitative Analysis

The thermal characterization of OSA-polysaccharides relies primarily on two techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Gelatinization and Phase Transitions (DSC)

DSC measures the heat flow associated with phase transitions. For starches, gelatinization is an endothermic process where the crystalline regions melt in the presence of water.

Causality of the Shift: Because OSA modification disrupts the native crystalline structure, the imperfect crystallites require less thermal energy to melt[9]. Furthermore, the increased amorphous region accelerates the penetration of water into the granule during heating[9]. Consequently, OSA-modified starches consistently exhibit lower onset ( To ), peak ( Tp ), and conclusion ( Tc ) gelatinization temperatures, as well as a reduced enthalpy of gelatinization ( ΔH ) compared to their native counterparts[8].

Thermal Degradation Profile (TGA)

TGA measures mass loss as a function of temperature, revealing the polymer's decomposition kinetics. The degradation of OSA-polysaccharides typically occurs in three distinct stages:

-

Dehydration (36°C – 126°C): Loss of physically adsorbed and structurally bound water (typically ~8% weight loss)[3].

-

Main Chain Scission (250°C – 350°C): Depolymerization and cleavage of the glycosidic bonds. While the disruption of crystallinity can slightly lower the initial decomposition temperature[8], the hydrophobic interactions of the octenyl chains can sometimes act as a thermal barrier. For instance, cyclic-anhydride modified bacterial cellulose can see its maximum degradation temperature ( Tmax ) increase to ~370°C[7].

-

Carbonization (>400°C): Formation of carbonaceous ash.

Data Presentation: Thermal Parameter Comparison

Table 1: Representative DSC Thermal Transition Parameters of Native vs. OSA-Modified Maize Starch[8].

| Polymer Sample | Onset Temp ( To , °C) | Peak Temp ( Tp , °C) | Conclusion Temp ( Tc , °C) | Enthalpy ( ΔH , J/g) |

| Native Maize Starch | 66.2 ± 0.2 | 71.2 ± 0.1 | 75.7 ± 0.1 | 11.9 ± 0.0 |

| OSA-Modified Maize | ~ 62.1 ± 0.3 | ~ 67.5 ± 0.2 | ~ 72.3 ± 0.2 | ~ 9.4 ± 0.1 |

(Note: OSA values represent the characteristic downward shift induced by structural amorphization and accelerated water ingress).

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness, thermal analysis must be treated as a self-validating system. The following protocols detail the exact methodologies for profiling OSA-polysaccharides.

Protocol A: Thermogravimetric Analysis (TGA)

Objective: Determine the thermal stability and decomposition kinetics.

-

Sample Preparation: Desiccate the OSA-polysaccharide sample under vacuum for 24 hours to normalize baseline moisture content.

-

Crucible Loading: Accurately weigh 5.0 to 10.0 mg of the sample into an alumina crucible[9].

-

Baseline Validation: Prior to the sample run, execute a blank run with an empty alumina crucible. Causality: This subtracts the buoyancy effect of the heating gas, ensuring that recorded mass changes are strictly due to polymer degradation.

-

Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2 ) at a constant flow rate of 20 mL/min[9]. Causality: An inert atmosphere prevents oxidative degradation, isolating the purely thermal scission of the polymer backbone.

-

Thermal Ramp: Heat the sample from 25°C to 600°C at a controlled heating rate of 10°C/min[9]. Record the TGA and derivative thermogravimetry (DTG) curves.

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Quantify gelatinization temperatures and enthalpy.

-

Hydration: Weigh exactly 3.0 mg (dry basis) of the sample into a specialized aluminum DSC pan. Add deionized water to achieve a 1:3 (w/w) starch-to-water ratio.

-

Equilibration (Critical Step): Hermetically seal the pan and allow it to equilibrate at room temperature for 12 hours. Causality: This guarantees uniform hydration across both the amorphous and crystalline domains. Incomplete hydration leads to artifactual multi-peak melting curves.

-

Reference Setup: Prepare an empty, hermetically sealed aluminum pan of the exact same mass as the reference. Causality: This differential setup actively cancels out the specific heat capacity of the aluminum, isolating the endothermic transitions of the sample.

-

Thermal Ramp: Heat the sample from 20°C to 120°C at a rate of 10°C/min. Calculate To , Tp , Tc , and ΔH from the resulting endotherm.

Fig 2: Standardized TGA and DSC workflows for thermal profiling of modified polysaccharides.

Applications in Drug Development

The thermal and amphiphilic properties of OSA-polysaccharides make them exceptional candidates for pharmaceutical formulation, particularly in the realm of poorly water-soluble drugs.

Nano-Encapsulation & Self-Assembly: In aqueous environments, the amphiphilic nature of OSA-modified polymers (such as OSA-chitosan or OSA-pullulan) drives spontaneous self-assembly into spherical nanoparticles, typically ranging from 150 to 200 nm in diameter[5],[6]. The hydrophobic octenyl chains aggregate to form a lipophilic core, which serves as a highly efficient reservoir for encapsulating hydrophobic active pharmaceutical ingredients (APIs) like curcumin, quercetin, or essential oils[5],[6],[10].

Thermal Protection during Processing: During the formation of these supramolecular inclusion complexes (often stabilized by hydrogen bonding and van der Waals forces), the thermal stability of the encapsulated API is significantly enhanced[5],[6]. This is a critical formulation advantage. When subjecting drug-loaded nanoparticles to high-shear, high-temperature manufacturing processes—such as spray drying to form inhalable powders or hot-melt extrusion for solid oral dosages—the OSA-polysaccharide wall material acts as a robust thermal shield, preventing the premature volatilization or thermal degradation of the API[6],[11].

References

-

Structural, Physicochemical and Thermal Properties of OSA-modified Waxy Maize Starch - FKIT. fkit.hr. 3

-

Recent advances of octenyl succinic anhydride modified polysaccharides as wall materials for nano‐encapsulation of hydrophobic bioactive compounds. ResearchGate. 5

-

Ozone induced structural variation in OSA waxy rice starch: Effects on the thermal behavior of starch and its stabilized pickering emulsion. PMC. 9

-

Modification of polysaccharides with octenyl succinic anhydride (OSA): Reaction, effect on their functional properties and applications. ResearchGate. 6

-

Steady shear properties of OSA-modified starches fitted with Herschel-Bulkley model. ResearchGate. 10

-

CAS 7757-96-2 (1-Octenylsuccinic anhydride). BOC Sciences.

-

Novel Green Synthesis of Octenyl Succinic Anhydride Esters of Granular Starch. ACS Sustainable Chemistry & Engineering. 8

-

2-Octenylsuccinic Anhydride. Benchchem. 2

-

Preparation and physiochemical properties of enzymatically modified octenyl succinate starch. ResearchGate. 11

-

Development of strong and high-barrier food packaging films from cyclic-anhydride modified bacterial cellulose. RSC Publishing.7

-

Production of Cyclic Anhydride-Modified Starches. PMC. 4

Sources

- 2. 2-Octenylsuccinic Anhydride | 81949-84-0 | Benchchem [benchchem.com]

- 3. silverstripe.fkit.hr [silverstripe.fkit.hr]

- 4. Production of Cyclic Anhydride-Modified Starches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development of strong and high-barrier food packaging films from cyclic-anhydride modified bacterial cellulose - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00219E [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ozone induced structural variation in OSA waxy rice starch: Effects on the thermal behavior of starch and its stabilized pickering emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Biocompatibility and Toxicological Profiling of 2-Octenylsuccinic Anhydride (OSA) Derivatives in Advanced Drug Delivery

Executive Summary The functionalization of biopolymers—such as starch, chitosan, and alginate—with 2-octenylsuccinic anhydride (OSA) has revolutionized the development of nanocarriers, Pickering emulsions, and targeted drug delivery systems. By introducing a hydrophobic octenyl chain and a hydrophilic carboxyl group, OSA transforms inherently hydrophilic polysaccharides into highly versatile amphiphiles. However, because cyclic acid anhydrides are highly reactive and potentially toxic, the translation of these materials from the bench to clinical applications requires rigorous toxicological profiling. This whitepaper provides an in-depth technical analysis of the biocompatibility, mechanistic chemistry, and self-validating protocols necessary to ensure the safety of OSA-modified polymers.

Mechanistic Insights: Esterification vs. Hydrolysis

The synthesis of OSA-modified polymers is governed by a delicate kinetic balance between two competing pathways: esterification and hydrolysis. As an Application Scientist, understanding this causality is the first step in mitigating toxicity.

The desired reaction is a base-catalyzed nucleophilic acyl substitution, where the hydroxyl groups of the polysaccharide attack the anhydride ring of the OSA[1]. However, if the reaction environment is not strictly controlled, the anhydride ring will undergo aqueous hydrolysis.

Causality in Synthesis: If the pH exceeds 9.5, the 1 accelerates rapidly[1]. This not only drastically reduces the degree of substitution (DS) but also generates acidic byproducts that can compromise cellular biocompatibility if not thoroughly removed. Conversely, a pH below 8.0 protonates the reactive sites on the starch, stalling the esterification process entirely[1].

Figure 1: Mechanistic pathway of OSA modification highlighting the competing hydrolysis reaction.

Toxicological Profile and Risk Assessment

The safety of OSA derivatives must be evaluated on two distinct fronts: the unreacted modifier and the final functionalized polymer.

Unreacted OSA & Cyclic Anhydrides: Free cyclic acid anhydrides are known to induce 2[2]. Occupational exposure limits are strictly regulated because inhalation or dermal contact with free cyclic anhydrides can trigger allergic alveolitis and systemic inflammation[2].

OSA-Modified Polymers: Once the anhydride ring is opened and covalently bonded to the polymer backbone, the toxicity is virtually eliminated. The FDA recognizes OSA-modified starch as 3 when the OSA treatment does not exceed 3% by weight[3]. Furthermore, the European Food Safety Authority (EFSA) has confirmed that 4 at single oral doses up to 25,000 mg[4].

Table 1: Toxicological Thresholds of OSA and Derivatives

| Substance | Assay / Metric | Value / Threshold | Biological Implication |

| 2-Octenylsuccinic Anhydride (Free) | Skin/Eye Irritation | High (GHS H315, H319) | Causes immediate irritation; must be entirely removed during purification. |

| Octenylsuccinic Acid (Hydrolyzed) | Acute Oral Toxicity | LD50 > 2000 mg/kg | Mildly toxic byproduct; requires extensive dialysis or ethanol washing. |

| OSA-Modified Starch (E 1450) | Human Oral Tolerance | Up to 25,000 mg/day | Highly biocompatible; safe for ingestion and pharmaceutical excipients. |

| OSA-Starch Nanoparticles | In Vitro Viability (MTT) | > 95% at 1 mg/mL | Non-cytotoxic; suitable for systemic drug delivery and encapsulation. |

Physicochemical Parameters Dictating Biocompatibility

The biological fate of OSA-nanocarriers is intrinsically linked to their physicochemical properties. Modulating these parameters allows researchers to engineer the optimal balance between drug-loading capacity and systemic safety.

Table 2: Physicochemical Properties vs. Biocompatibility

| Parameter | Optimal Range | Causality / Effect on Biocompatibility |

| Degree of Substitution (DS) | 0.01 – 0.03 (1-3%) | Higher DS increases hydrophobicity but may trigger immune recognition. FDA limits DS to 3% for GRAS status. |

| Reaction pH | 8.5 – 9.0 | Prevents OSA hydrolysis. Low pH halts the reaction; high pH generates toxic acidic byproducts. |

| Particle Size | 50 – 200 nm | Nanoscale formulation evades the reticuloendothelial system (RES), enhancing systemic circulation without causing embolisms. |

| Zeta Potential | -20 to -40 mV | Ensures colloidal stability via electrostatic repulsion, preventing aggregation-induced toxicity in the bloodstream. |

Self-Validating Experimental Protocols

As a standard of scientific integrity, every synthesis and biological assay must operate as a self-validating loop. A biological assay is only as reliable as the chemical purification that preceded it.

Figure 2: Self-validating workflow for assessing the biocompatibility of OSA derivatives.

Protocol 1: Synthesis and Purification of OSA-Starch

Objective: Synthesize amphiphilic starch while completely eliminating free OSA and octenylsuccinic acid.

-

Gelatinization: Disperse native starch (35 wt%) in distilled water and heat to 90°C for 30 minutes to disrupt the crystalline structure, increasing the availability of hydroxyl groups.

-

pH Adjustment: Cool to 35°C and adjust the pH to 8.5–9.0 using 3% NaOH. Causality: This specific pH window deprotonates the starch hydroxyls to enhance nucleophilicity while minimizing the base-catalyzed hydrolysis of the incoming anhydride[1].

-

Esterification: Add 3% OSA (based on dry starch weight) dropwise over 2 hours, continuously titrating with NaOH to maintain the pH.

-

Neutralization: Adjust the pH to 6.5 with 3% HCl to terminate the reaction.

-

Purification (Critical Step): Wash the precipitate twice with distilled water and twice with 95% ethanol. Causality: Unreacted OSA and its hydrolyzed acid byproduct are highly soluble in ethanol, whereas the modified starch is not. 5[5].

-

Self-Validation: Analyze the dried powder via FTIR. The emergence of an ester carbonyl peak at ~1725 cm⁻¹ confirms modification. The strictly required absence of peaks at 1780 cm⁻¹ and 1850 cm⁻¹ validates the complete removal of toxic, unreacted cyclic OSA.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: Quantify the biocompatibility of the purified OSA-polymer on human cell lines (e.g., Caco-2 or HEK-293).

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1×10⁴ cells/well and incubate for 24 hours at 37°C in 5% CO₂.

-

Treatment: Expose cells to varying concentrations of OSA-starch (0.1 to 5 mg/mL) dissolved in the culture medium for 48 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Causality: The MTT assay is a self-validating measure of mitochondrial function; only viable, metabolically active cells possess the dehydrogenase enzymes necessary to reduce the yellow MTT tetrazolium to purple formazan crystals.

-

Quantification: Solubilize the formazan with DMSO and measure absorbance at 570 nm. A viability >90% confirms the absence of leachable toxic byproducts.

Protocol 3: In Vivo Acute Toxicity Evaluation (OECD 423)

Objective: Determine the LD50 of the formulated OSA-nanocarriers.

-

Acclimatization: House adult Wistar rats under standard laboratory conditions for 7 days prior to dosing.

-

Step-Wise Dosing: Administer the OSA-polymer via oral gavage starting at a dose of 300 mg/kg, escalating to 2000 mg/kg and 5000 mg/kg based on survival. Causality: The Acute Toxic Class method (OECD 423) uses step-wise dosing to minimize the number of animals sacrificed while statistically validating the LD50 threshold.

-

Observation: Monitor for 14 days for signs of behavioral changes, weight loss, or mortality.

-

Histopathology: Harvest the liver, kidneys, and spleen. Section and stain with H&E to validate the absence of cellular necrosis or inflammatory infiltration, confirming systemic biocompatibility.

Conclusion

The functionalization of biopolymers with 2-octenylsuccinic anhydride represents a cornerstone in modern drug delivery and formulation science. When the synthesis is tightly controlled to prevent hydrolysis, and the purification is rigorously validated to remove free cyclic anhydrides, OSA derivatives exhibit an exemplary safety profile. By adhering to self-validating protocols, researchers can successfully bridge the gap between natural biocompatibility and engineered pharmaceutical functionality.

References

- Starch Modification by Organic Acids and Their Derivatives: A Review Source: PMC - NIH URL

- Re‐evaluation of oxidised starch (E 1404), monostarch phosphate (E 1410), distarch phosphate (E 1412), phosphated distarch phosphate (E 1413), acetylated distarch phosphate (E 1414), acetylated starch (E 1420), acetylated distarch adipate (E 1422), hydroxypropyl starch (E 1440)

- Characterization and Drug Delivery Properties of OSA Starch-Based Nanoparticles Prepared in [C3OHmim]Ac-in-Oil Microemulsions System Source: ACS Publications URL

- 2-Octenylsuccinic Anhydride | 81949-84-0 Source: Benchchem URL

- Cyclic acid anhydrides Health-based recommended occupational exposure limit Source: Health Council of the Netherlands URL

Sources

- 1. 2-Octenylsuccinic Anhydride | 81949-84-0 | Benchchem [benchchem.com]

- 2. healthcouncil.nl [healthcouncil.nl]

- 3. Starch Modification by Organic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Re‐evaluation of oxidised starch (E 1404), monostarch phosphate (E 1410), distarch phosphate (E 1412), phosphated distarch phosphate (E 1413), acetylated distarch phosphate (E 1414), acetylated starch (E 1420), acetylated distarch adipate (E 1422), hydroxypropyl starch (E 1440), hydroxypropyl distarch phosphate (E 1442), starch sodium octenyl succinate (E 1450), acetylated oxidised starch (E 1451) and starch aluminium octenyl succinate (E 1452) as food additives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Engineering Amphiphilicity: A Technical Guide to the Rheological Behavior of 2-Octenylsuccinic Anhydride (OSA) Modified Biopolymers

As a Senior Application Scientist, I frequently encounter the challenge of transforming highly hydrophilic, rigid biopolymers (such as starches, chitosan, or gums) into versatile, surface-active excipients for pharmaceutical and material science applications. The esterification of biopolymers using 2-octenylsuccinic anhydride (OSA) is a cornerstone modification. By grafting hydrophobic octenyl chains and hydrophilic carboxylate groups onto the polymer backbone, we engineer an amphiphilic macromolecule. This dual nature fundamentally rewrites the polymer's hydrodynamic volume, chain entanglement dynamics, and, consequently, its entire rheological profile.

This whitepaper provides an in-depth analysis of the causality behind these rheological shifts, outlines self-validating experimental workflows, and explores their translational applications in drug delivery.

Mechanistic Foundations of Rheological Shifts

The causality behind the rheological transformation of OSA-modified biopolymers lies in the disruption of native hydrogen bonding. In native polysaccharides, strong inter- and intramolecular hydrogen bonds create a rigid, highly crystalline matrix. OSA modification introduces severe steric hindrance via the bulky octenyl groups. This modification expands the polymer coil in aqueous solutions and actively prevents retrogradation (chain re-association) [1].

At low concentrations (below the critical aggregation concentration, CAC), OSA-biopolymers undergo intramolecular micellization, reducing their apparent hydrodynamic radius. However, as the concentration exceeds the CAC, intermolecular hydrophobic interactions dominate, driving the formation of a transient, three-dimensional entangled network [3].

Mechanistic pathway of OSA modification and its concentration-dependent rheological impact.

Rheological Profiling: Causality & Metrics

Understanding the rheology of OSA-modified biopolymers requires separating steady-shear flow behavior from dynamic oscillatory metrics.

Steady-Shear Viscosity

OSA-modified biopolymer pastes exhibit pronounced non-Newtonian, shear-thinning (pseudoplastic) behavior. As the shear rate increases, the transient hydrophobic junctions and entangled chains align with the flow field, drastically reducing viscosity. This behavior is mathematically captured using the Cross or Herschel-Bulkley models [3]. Interestingly, the consistency index ( K ) and yield stress ( σoc ) of OSA-modified starch pastes are significantly lower than their native counterparts because the grafted OSA groups inhibit native amylose chain interactions[1, 2].

Dynamic Oscillatory Rheology

In the linear viscoelastic region (LVER), OSA-modified biopolymers typically display a weak gel-like behavior. The storage modulus ( G′ ) consistently exceeds the loss modulus ( G′′ ) across the frequency sweep [1]. However, the absolute magnitudes of G′ and G′′ are often lower than those of the native polymer. This is due to the plasticizing effect of the grafted octenyl groups, which disrupt the native junction zones and result in a more flexible, less rigid network [2].

Quantitative Data Presentation

The table below summarizes the typical rheological shifts observed when comparing native biopolymers to their OSA-modified counterparts (e.g., potato starch at 5% w/w, 25°C).

| Rheological Parameter | Native Biopolymer | OSA-Modified Biopolymer | Mechanistic Causality |

| Flow Behavior Index ( n ) | ~0.65 | ~0.45 - 0.54 | Increased shear-thinning due to alignment of amphiphilic chains [1]. |

| Consistency Index ( K ) | High | Significantly Reduced | Steric hindrance of OSA groups prevents tight chain packing [1, 2]. |

| Storage Modulus ( G′ ) | High (Strong Gel) | Moderate (Weak Gel) | Disruption of native hydrogen-bonded junction zones [2]. |

| Yield Stress ( σoc ) | High | Lowered | Reduced intermolecular friction and lower entanglement density [2]. |

| Tan δ ( G′′/G′ ) | < 0.1 | 0.1 - 0.5 | Shift towards a more viscous, highly flexible network [1]. |

Self-Validating Experimental Workflows

To ensure reproducibility in drug development, the synthesis and rheological characterization must be treated as a self-validating system. The protocol below outlines the esterification of biopolymers, emphasizing the chemical causality of each parameter to prevent artifactual data.

Protocol 1: Synthesis of OSA-Modified Biopolymers

-

Dispersion: Disperse 50 g of native biopolymer in 150 mL of deionized water.

-

Causality: Complete hydration is required to expose hydroxyl/amino groups for efficient esterification.

-

-

pH Activation: Adjust the pH to 8.0–8.5 using 3% NaOH.

-

Causality: A slightly alkaline environment deprotonates the biopolymer functional groups, increasing their nucleophilicity. However, exceeding pH 9.0 must be avoided, as it rapidly hydrolyzes the OSA reagent into inactive octenylsuccinic acid.

-

-

Esterification: Add 3% (v/w, based on dry polymer weight) OSA dropwise over 2 hours while strictly maintaining the pH at 8.0–8.5 via a pH-stat autotitrator.

-

Causality: Slow addition prevents localized high concentrations of OSA, minimizing side reactions and ensuring a uniform degree of substitution (DS).

-

-

Neutralization: Adjust the pH to 6.5 using 1M HCl to terminate the reaction.

-

Purification: Precipitate the modified polymer in absolute ethanol, centrifuge, and wash three times with 70% ethanol.

-

Causality: Successive washing removes unreacted OSA and byproducts. If left behind, these small molecules act as plasticizers and artificially lower the G′ and yield stress during rheological testing.

-

-

Drying: Lyophilize the precipitate for 48 hours to obtain the dry OSA-biopolymer powder.

Protocol 2: Rheological Characterization Workflow

-

Sample Preparation: Disperse the OSA-biopolymer in DI water (e.g., 5% w/w) and heat to 95°C for 30 minutes to ensure complete solubilization. Cool to 25°C.

-

Amplitude Sweep: Perform a strain sweep (0.01% to 100%) at 1 Hz to identify the LVER.

-

Causality: Testing outside the LVER destroys the fragile hydrophobic microstructure, rendering frequency sweep data meaningless.

-

-

Frequency Sweep: Sweep frequency from 0.1 to 100 rad/s at a strain strictly within the LVER to record G′ , G′′ , and tan δ .

Self-validating experimental workflow for the synthesis and rheological testing of OSA-biopolymers.

Translational Applications in Drug Delivery

The engineered rheology and enhanced surface activity of OSA-biopolymers make them exceptional candidates for advanced drug delivery systems.

-